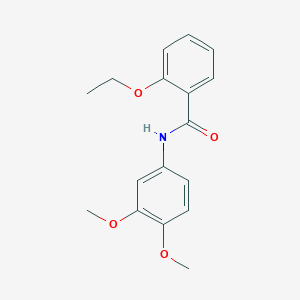

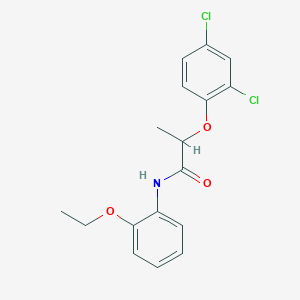

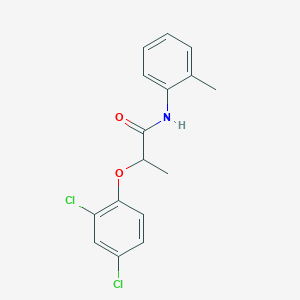

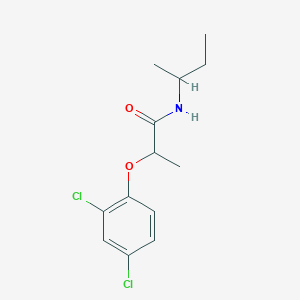

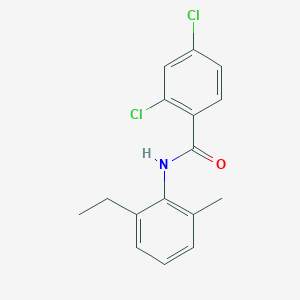

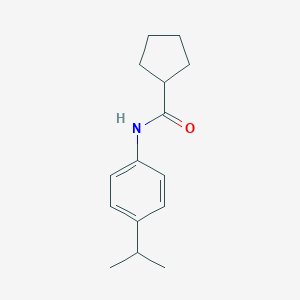

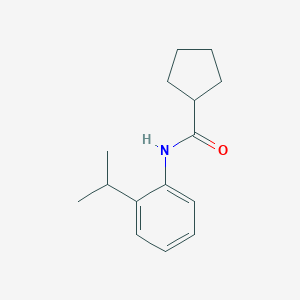

2,4-dichloro-N-(2-ethyl-6-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-(2-ethyl-6-methylphenyl)benzamide, commonly known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family of herbicides and is classified as a synthetic auxin. Dicamba has been used for over 50 years and is still a popular herbicide due to its effectiveness and low cost. In

Mécanisme D'action

Dicamba acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts plant growth by inducing uncontrolled cell division and elongation, leading to abnormal growth and eventually plant death. Dicamba is selective in its herbicidal activity, targeting broadleaf weeds while leaving grasses unharmed.

Biochemical and Physiological Effects

Dicamba affects a variety of physiological and biochemical processes in plants. It disrupts the normal functioning of the plant hormone auxin, leading to abnormal growth and development. Dicamba also inhibits the activity of the enzyme acetyl-CoA carboxylase, which is essential for lipid synthesis in plants. This leads to a buildup of toxic fatty acids in the plant, ultimately causing cell death.

Avantages Et Limitations Des Expériences En Laboratoire

Dicamba has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it an accessible herbicide for researchers. Dicamba is also highly effective at controlling broadleaf weeds, allowing researchers to study the effects of herbicides on specific plant species. However, dicamba has some limitations in lab experiments. Its selectivity for broadleaf weeds means that it cannot be used to study the effects of herbicides on grasses. Additionally, dicamba is known to have off-target effects, meaning it can harm non-target organisms if not used carefully.

Orientations Futures

There are several areas of future research for dicamba. One area of interest is the development of new dicamba formulations that are less prone to off-target effects. Another area of research is the investigation of the potential impacts of dicamba on soil health and microbial communities. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new herbicide-resistant crops.

Conclusion

In conclusion, dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. Its synthetic auxin activity disrupts plant growth and development, leading to abnormal growth and eventually plant death. Dicamba has several advantages for use in lab experiments, but also has some limitations. There are several areas of future research for dicamba, including the development of new formulations and the investigation of its impacts on soil health and herbicide resistance in weeds.

Méthodes De Synthèse

Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorobenzoic acid with 2-ethyl-6-methylaniline in the presence of a catalyst such as phosphorus oxychloride. Another method involves the reaction of 2,4-dichlorophenol with 2-ethyl-6-methylaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to form dicamba.

Applications De Recherche Scientifique

Dicamba has been extensively studied for its herbicidal properties and has been used in various scientific research applications. It has been used to study the effects of herbicides on plant growth and development, as well as the potential impacts of herbicides on non-target organisms. Dicamba has also been used to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicide-resistant crops.

Propriétés

Formule moléculaire |

C16H15Cl2NO |

|---|---|

Poids moléculaire |

308.2 g/mol |

Nom IUPAC |

2,4-dichloro-N-(2-ethyl-6-methylphenyl)benzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-3-11-6-4-5-10(2)15(11)19-16(20)13-8-7-12(17)9-14(13)18/h4-9H,3H2,1-2H3,(H,19,20) |

Clé InChI |

JAMRYBGKQMSLQD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

SMILES canonique |

CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

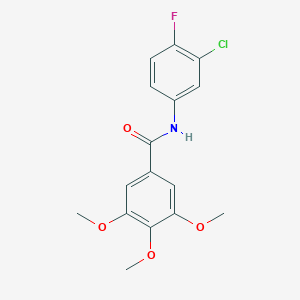

![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)